4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

4-Hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 166520-35-0; molecular formula C₁₃H₁₁N₃O₃; MW 257.24 g/mol) is a synthetic heterocyclic hybrid that fuses a 4-hydroxy-2(1H)-quinolinone core with a 5-oxo-2,5-dihydro-1H-pyrazol-3-yl substituent at the 3-position. Originally prepared as the key intermediate 3 in the Abass–Othman synthetic route to 3-pyrazolyl-2-quinolinones , the compound has been catalogued under screening identifier 5476423 and annotated in MeSH for potential anti-proliferative effects against gallium-resistant lung adenocarcinoma.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 166520-35-0
Cat. No. B1395530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone
CAS166520-35-0
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C3=CC(=O)NN3)O
InChIInChI=1S/C13H11N3O3/c1-16-9-5-3-2-4-7(9)12(18)11(13(16)19)8-6-10(17)15-14-8/h2-6,18H,1H3,(H2,14,15,17)
InChIKeyOXNOCQWZGSPNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 166520-35-0): Core Scaffold Identity and Research-Grade Procurement Profile


4-Hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 166520-35-0; molecular formula C₁₃H₁₁N₃O₃; MW 257.24 g/mol) is a synthetic heterocyclic hybrid that fuses a 4-hydroxy-2(1H)-quinolinone core with a 5-oxo-2,5-dihydro-1H-pyrazol-3-yl substituent at the 3-position [1]. Originally prepared as the key intermediate 3 in the Abass–Othman synthetic route to 3-pyrazolyl-2-quinolinones [2], the compound has been catalogued under screening identifier 5476423 and annotated in MeSH for potential anti-proliferative effects against gallium-resistant lung adenocarcinoma [1]. The molecule exists in a specific 2,5-dihydro-1H-pyrazol-3-yl tautomeric form, distinguishing it from the regioisomeric 4,5-dihydro-1H-pyrazol-3-yl congener (CAS 329713-55-5), a distinction that carries synthetic and potential pharmacological consequences .

Why 4-Hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone Cannot Be Replaced by Generic Quinolinone or Pyrazolone Analogs in Target-Focused Research


Generic substitution of 4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone with superficially similar quinolinones or pyrazolones is unsupported by evidence for two structure-activity reasons. First, the 2,5-dihydro-1H-pyrazol-3-yl tautomeric form in this compound is a specific structural isomer: the alternative 4,5-dihydro-1H-pyrazol-3-yl tautomer (CAS 329713-55-5) places the endocyclic double bond in a different position, altering the hydrogen-bond donor/acceptor geometry at the pyrazolone ring . Second, the screening data from Oyewumi et al. demonstrates that within the same virtual-screening hit series, compound 5476423 (80-fold potency increase over GaAcAc) and compound 7919469 (13-fold increase) show grossly different anti-proliferative magnitudes against gallium-resistant A549 cells despite being co-identified leads [1]. These findings collectively demonstrate that even closely related in-class compounds do not exhibit interchangeable biological potency or target engagement profiles, and procurement of a generic quinolinone or an incorrectly specified tautomer cannot be assumed to replicate the performance of CAS 166520-35-0 in assays dependent on the precise pyrazolone regioisomer [1].

Quantitative Differentiation Evidence for 4-Hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 166520-35-0) Versus Closest Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold vs. 13-Fold Potency Gain Over GaAcAc Baseline Between Two Co-Identified Leads

In a virtual-screening-driven anti-proliferative study using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 (CAS 166520-35-0) exhibited an 80-fold increase in potency relative to the gallium acetylacetonate (GaAcAc) baseline. The co-identified lead compound 7919469, tested in the identical R-cell assay, showed only a 13-fold potency increase over the same GaAcAc baseline [1]. The differential between the two leads (80-fold vs. 13-fold, representing a ~6.2× greater potency gain for 5476423) provides direct head-to-head evidence that within a single screening cascade, CAS 166520-35-0 substantially outperformed a structurally distinct in-class hit. Furthermore, when combined with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, whereas the combination with 7919469 increased efficacy by only 1.2-fold [1]. Absolute IC₅₀ values for the individual compounds are not publicly extractable from the published abstract or accessible full-text metadata, and this limitation must be acknowledged when interpreting the fold-change comparisons.

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

Tautomeric Form Specificity: 2,5-Dihydro-1H-pyrazol-3-yl vs. 4,5-Dihydro-1H-pyrazol-3-yl Regioisomer as a Procurement Identity Check

CAS 166520-35-0 is unambiguously defined as the 2,5-dihydro-1H-pyrazol-3-yl tautomer (endocyclic double bond at the 2,5-position of the pyrazolone ring). The closely related regioisomer CAS 329713-55-5 is specified as the 4,5-dihydro-1H-pyrazol-3-yl tautomer (endocyclic double bond at the 4,5-position) . These two compounds share the identical molecular formula (C₁₃H₁₁N₃O₃) and molecular weight (257.24 g/mol) but differ in the position of a single endocyclic double bond, conferring distinct hydrogen-bond donor/acceptor configurations on the pyrazolone ring. The J-GLOBAL database independently validates the InChI for CAS 166520-35-0 as InChI=1S/C13H11N3O3/c1-16-9-5-3-2-4-7(9)12(18)11(13(16)19)8-6-10(17)15-14-8/h2-5,18H,6H2,1H3,(H,15,17), confirming the 2,5-dihydro arrangement [1]. Although no published head-to-head biological comparison of the two tautomers currently exists, the difference in hydrogen-bonding topology has been shown in related quinolinone–pyrazoline hybrid systems by Kostopoulou et al. to influence both lipoxygenase inhibitory potency and antioxidant activity [2].

Tautomerism Regioisomeric purity Structure-activity relationship

Scaffold Utility in Antimicrobial Enaminone Series: Parent Compound as Gateway to Derivatives with MIC Values of 6.25–12.5 µg/mL

The compound 4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is the unsubstituted parent scaffold from which the enaminone series 1a–j was derived by Abass and Othman via condensation with DMF-DMA and subsequent reaction with primary amines [1][2]. Four enaminone derivatives (1b, 1c, 1f, 1i) demonstrated MIC values in the range of 6.25–12.5 µg/mL against a panel comprising Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Aspergillus flavus, and Candida albicans, with inhibition zones reaching 26–34 mm—values comparable to those of standard antibiotics [2]. In contrast, the enone (2a–j) and hydrazonone (3a–j) derivative series, which are accessed through alternative functionalization of the same parent scaffold, exhibited inferior antimicrobial activity [2]. While the parent compound itself was not directly screened in this study, its role as the essential synthetic precursor to the most active enaminone series establishes procurement value for any laboratory pursuing structure–activity relationship expansion or analog generation in the antimicrobial quinolinone–pyrazolone chemical space.

Antimicrobial intermediates Enaminone derivatives Antibiotic development

Acetylcholinesterase Inhibition in the Early Micromolar Range: An Additional Biochemical Activity Dimension Not Shared by Simple Quinolinones

A computational design and in vitro characterization study reported that compound 5476423 (CAS 166520-35-0) inhibits acetylcholinesterase (AChE) within the early micromolar concentration range [1]. Michaelis–Menten kinetic analysis further demonstrated that the compound reduces the maximum velocity (Vₘₐₓ) of the AChE-catalyzed hydrolysis reaction, consistent with a non-competitive or mixed-type inhibition modality [1]. By comparison, simple 2(1H)-quinolinones such as 7-hydroxy-2(1H)-quinolinone lack the 3-pyrazolyl substituent and have not been reported to exhibit AChE inhibitory activity at comparable concentrations [2]. The absence of a specific IC₅₀ value and the lack of a direct within-study comparator limit the evidence strength; however, the qualitative demonstration of AChE engagement at early micromolar concentrations adds a biochemical dimension that is not generically expected from the quinolinone core alone.

Acetylcholinesterase inhibition Alzheimer's disease Enzyme kinetics

Evidence-Backed Research Application Scenarios for 4-Hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 166520-35-0)


Hit Validation and Lead Optimization in Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC) Programs

CAS 166520-35-0 (screening ID 5476423) demonstrated an 80-fold anti-proliferative potency gain over GaAcAc in gallium-resistant A549 cells, substantially outperforming the co-identified lead 7919469 (13-fold) [1]. Oncology research groups investigating AXL-kinase-mediated gallium resistance should prioritize this compound as a validated hit for downstream medicinal chemistry optimization, given its superior fold-potency and its 2-fold combination efficacy enhancement with GaAcAc. Procurement of this specific screening hit—rather than any untested quinolinone analog—ensures alignment with the published screening cascade.

Synthesis of Broad-Spectrum Antimicrobial Enaminone Derivatives via the Abass–Othman Route

As documented by Abass and Othman, CAS 166520-35-0 serves as the sole synthetic gateway to the enaminone series 1a–j, the only derivative subclass within the 30-compound library that achieved MIC values of 6.25–12.5 µg/mL against both Gram-positive and Gram-negative bacteria as well as fungal strains [2]. Industrial or academic laboratories engaged in antibiotic intermediate development can procure this parent scaffold and perform condensation with DMF-DMA followed by primary amine treatment to access the biologically active enaminones, bypassing the need to source individual pre-synthesized derivatives.

Tautomer-Controlled Chemical Biology Studies Requiring Defined Pyrazolone Hydrogen-Bond Geometry

The unambiguous 2,5-dihydro-1H-pyrazol-3-yl tautomeric identity of CAS 166520-35-0—confirmed by InChI database entries and distinguishable from the 4,5-dihydro isomer CAS 329713-55-5—makes this compound suitable for structure-based studies where the pyrazolone ring's hydrogen-bond donor/acceptor topology is critical for target engagement [3]. Chemical biologists investigating protein–ligand interactions that depend on the precise spatial orientation of the pyrazolone NH and carbonyl groups should specify CAS 166520-35-0 to avoid contamination by the regioisomeric tautomer.

Multi-Target CNS Screening Libraries Incorporating AChE Inhibitory Chemotypes

Compound 5476423 has been shown to inhibit acetylcholinesterase in the early micromolar range with kinetic behavior consistent with Vₘₐₓ reduction [4]. Combined with the quinolinone scaffold's established CNS permeability potential, this compound is a candidate for inclusion in focused screening decks targeting cholinergic dysfunction in neurodegenerative disease models. Procurement of CAS 166520-35-0—rather than a generic quinolinone—provides a chemotype that simultaneously presents the quinolinone core, the pyrazolone ring, and documented AChE engagement.

Quote Request

Request a Quote for 4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.